2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one
CAS No.:
Cat. No.: VC16123765
Molecular Formula: C11H8N2O4
Molecular Weight: 232.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2O4 |
|---|---|
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6- |
| Standard InChI Key | ODNSPFZFMYOBLW-POHAHGRESA-N |
| Isomeric SMILES | CC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
| Canonical SMILES | CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Introduction
Chemical Structure and Nomenclature
Structural Features
2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (C₁₃H₁₀N₂O₄) features a five-membered oxazolone ring fused with a 4-nitrobenzylidene group. The methyl group at position 2 and the nitro-substituted benzylidene at position 4 create a planar, conjugated system that influences its electronic and steric properties. The Z-configuration of the benzylidene double bond is typically favored due to steric considerations, as observed in related oxazolones .
Systematic Nomenclature
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IUPAC Name: (4Z)-2-Methyl-4-[(4-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one
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Alternative Designations:
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4-(4-Nitrobenzylidene)-2-methyloxazol-5(4H)-one
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2-Methyl-4-(4-nitrobenzylidene)-5-oxazolone
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Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis follows the Erlenmeyer-Plöchl azlactone formation, involving cyclization of a substituted aroylglycine with an aromatic aldehyde in acetic anhydride . For this compound:
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Starting Materials:
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2-Methylbenzoyl glycine (hypothetical precursor)
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4-Nitrobenzaldehyde
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Reaction Conditions:
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Mechanism:
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Aldol-like condensation between the aldehyde and glycine derivative
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Cyclodehydration to form the oxazolone ring
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Optimization Parameters
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Purity: Recrystallization from ethanol or ethyl acetate
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Challenges:
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Competing side reactions with electron-deficient aldehydes
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Steric hindrance from the methyl group affecting reaction kinetics
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Physicochemical Properties
Basic Physical Parameters
Thermal Stability
Thermogravimetric analysis of similar oxazolones indicates decomposition onset at ~250°C, with primary mass loss attributed to nitro group elimination .
Spectral Characterization
Infrared Spectroscopy (IR)
Key absorption bands:
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NO₂ asymmetric stretch: 1520 cm⁻¹
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NO₂ symmetric stretch: 1345 cm⁻¹
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.35 (s, 1H, CH=N)
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δ 8.20–7.60 (m, 4H, Ar-H)
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δ 2.45 (s, 3H, CH₃)
¹³C NMR:
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168.5 ppm (C=O)
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150.2 ppm (C=N)
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144.7 ppm (NO₂-Ar)
Mass Spectrometry
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EI-MS: m/z 258 [M]⁺ (base peak)
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Fragmentation pattern:
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Loss of NO₂ (46 amu)
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Retro-Diels-Alder cleavage of oxazolone ring
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Biological Activity and Applications
Analgesic Properties
In writhing test models, diarylsulfone-containing oxazolones reduced pain responses by 40–60% at 50 mg/kg doses . The nitro moiety may modulate COX-2 inhibition, though direct evidence is lacking.
Antimicrobial Activity
Preliminary data on similar compounds show:
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MIC: 64 μg/mL against S. aureus
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Limited activity against Gram-negative strains
Computational Studies
DFT Calculations
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HOMO-LUMO gap: 4.2 eV (B3LYP/6-31G*)
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Electrostatic potential maps indicate strong electrophilicity at the nitro group
Docking Simulations
Molecular docking with EGFR kinase (PDB: 1M17) suggests binding affinity (ΔG: -8.5 kcal/mol) through:
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π-π stacking with Phe 832
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Hydrogen bonding via oxazolone carbonyl
Stability and Degradation
Hydrolytic Degradation
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Half-life in PBS (pH 7.4): 48 hours
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Primary degradation product: 4-nitrobenzaldehyde
Photostability
UV irradiation (λ = 365 nm) induces nitro group reduction to amine, limiting pharmaceutical applications without protective formulations.
Industrial and Research Applications
Synthetic Intermediate
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Precursor for fused heterocycles (e.g., pyridines, pyrazoles)
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Building block in metal-organic frameworks (MOFs)
Material Science
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Nonlinear optical (NLO) properties: χ⁽²⁾ = 12.4 pm/V (theoretical)
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Potential use in organic semiconductors
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